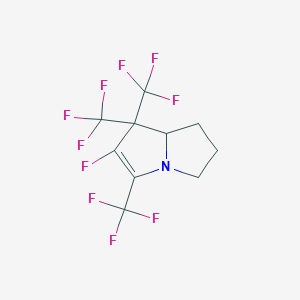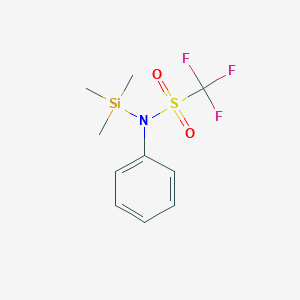
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its strong electron-withdrawing capabilities and its role as a triflating reagent. The compound’s molecular formula is C6H5N(SO2CF3)2, and it has a molecular weight of 357.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature for 24 hours. The resulting product is then filtered and washed with diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide.
Cycloaddition Reactions: The compound can react with sodium azide to form 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide.
Common Reagents and Conditions
Bromoacetonitrile: Used in substitution reactions.
Sodium Azide: Used in cycloaddition reactions.
Potassium Carbonate: Acts as a base in the reaction medium.
Tetrahydrofuran (THF): Common solvent for these reactions.
Major Products Formed
N-(Cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide: Formed from substitution reactions.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a triflating reagent and in the synthesis of various organic compounds.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and catalysts.
Mécanisme D'action
The compound exerts its effects primarily through its strong electron-withdrawing propertiesThe molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another strong electron-withdrawing compound used in similar applications.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: A derivative formed through cycloaddition reactions.
Uniqueness
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
89902-40-9 |
|---|---|
Formule moléculaire |
C10H14F3NO2SSi |
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-phenyl-N-trimethylsilylmethanesulfonamide |
InChI |
InChI=1S/C10H14F3NO2SSi/c1-18(2,3)14(9-7-5-4-6-8-9)17(15,16)10(11,12)13/h4-8H,1-3H3 |
Clé InChI |
YAIUBQLOQVPCLV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


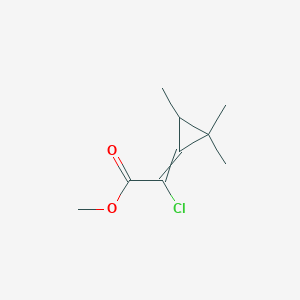
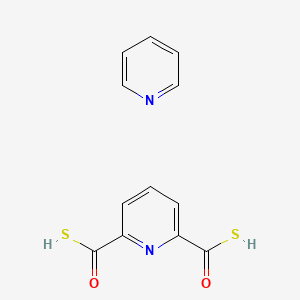
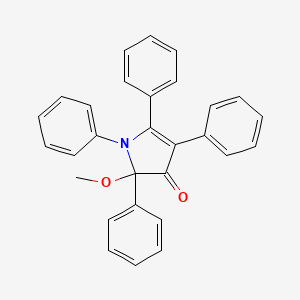
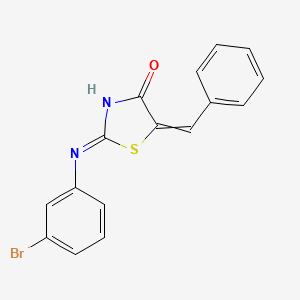
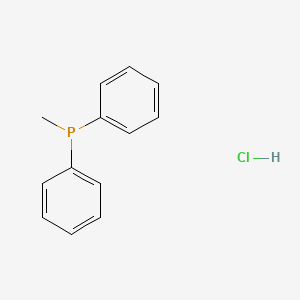
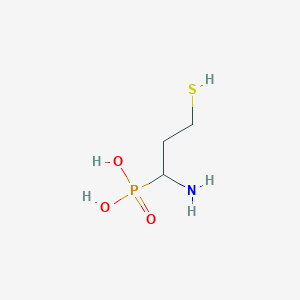

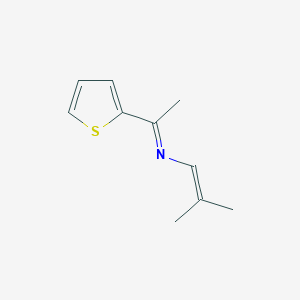
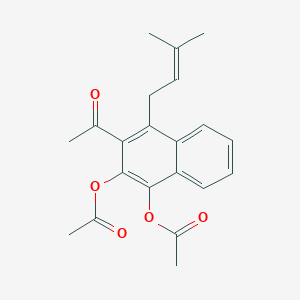
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
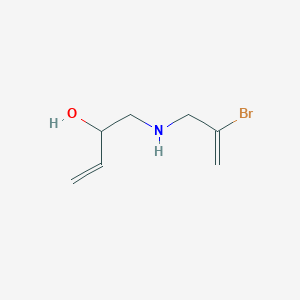
![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)

